molecular formula C14H16N2O3S B4650748 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one

2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No. B4650748
M. Wt: 292.36 g/mol
InChI Key: QMZDYJVQAIQAQT-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one, also known as PPARγ agonist, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound has been shown to have anti-inflammatory, anti-diabetic, and anti-tumor properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one is through the activation of 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-oneγ receptors. 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-oneγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-oneγ by this compound results in increased insulin sensitivity, decreased insulin resistance, and improved glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one has various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anti-tumor properties by inducing apoptosis in cancer cells. In addition, this compound has been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its ability to selectively activate 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-oneγ receptors. This compound has a high affinity for 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-oneγ receptors, making it a potent agonist. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects.

Future Directions

There are various future directions for the research on 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one. One potential direction is the development of new drugs for the treatment of type 2 diabetes. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential direction is the investigation of the anti-tumor properties of this compound. Studies have shown that this compound induces apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies. Finally, further research is needed to investigate the potential toxic effects of this compound and to determine its safety for human use.

Scientific Research Applications

2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-oneγ agonists have been extensively studied for their potential therapeutic benefits in various diseases. One of the most significant applications of 2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one is in the treatment of type 2 diabetes. This compound has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing insulin resistance.

properties

IUPAC Name

(5Z)-2-amino-5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-6-19-10-5-4-9(7-11(10)18-2)8-12-13(17)16-14(15)20-12/h4-5,7-8H,3,6H2,1-2H3,(H2,15,16,17)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZDYJVQAIQAQT-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679795
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(5Z)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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